molecular formula C17H12F3N3O4 B2540526 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034589-25-6

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2540526
CAS RN: 2034589-25-6
M. Wt: 379.295
InChI Key: GLAMRJJUFGKEOI-UHFFFAOYSA-N
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Description

The compound "N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from basic aromatic acids and amines. For instance, the synthesis of a PET agent involved a 9-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, yielding a final product with a 1% overall chemical yield . This suggests that the synthesis of the compound may also be complex and require careful optimization to achieve reasonable yields.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as X-ray crystallography. For example, the crystal structure of a benzamide derivative revealed the orientation of pyridine and benzene rings and the presence of two independent molecules in the asymmetric unit . This information can be extrapolated to suggest that the compound of interest may also crystallize with distinct molecular conformations and orientations.

Chemical Reactions Analysis

The chemical reactions of similar compounds include radiolabeling, which involves the substitution of a hydroxy group with a radiolabeled methoxy group . This indicates that the compound may also be amenable to substitutions at certain positions, which could be useful for labeling or modifying the compound for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been studied through spectroscopic methods and thermodynamic measurements. For example, excess molar volumes of mixtures involving pyrrolidinone were determined, and the results were discussed in comparison with IR and NMR spectroscopic results . This suggests that the compound may also exhibit specific interactions in solution that could be characterized by similar methods.

Scientific Research Applications

Crystal Structure Analysis

Research on crystal structures and molecular interactions of benzamide derivatives is pivotal for understanding compound stability, reactivity, and potential pharmaceutical applications. For example, studies on the crystal structure of various benzamide derivatives have elucidated details about molecular conformations and intermolecular interactions. Such insights are crucial for the design of new compounds with desired physical and chemical properties (Artheswari, Maheshwaran, & Gautham, 2019).

Synthesis and Chemical Reactivity

The synthesis of benzamide derivatives and their analogs plays a critical role in developing new pharmaceuticals and materials. Research into efficient synthesis methods and the reactivity of these compounds can lead to innovations in drug development and materials science. For example, work on the synthesis of various benzamide-related compounds has contributed to advancements in medicinal chemistry, highlighting the versatility and potential of these molecules in creating novel therapeutic agents (Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Van Hoof, & Janssen, 1990).

Photophysical Properties and Applications

The study of photophysical properties of benzamide derivatives has implications for developing materials with specific optical characteristics. Research into compounds with aggregation-enhanced emission (AEE) properties, for example, can lead to novel applications in optoelectronics and bioimaging. Investigations into the luminescence and AEE behavior of benzamide-related compounds contribute to the design of new materials with potential applications in sensing, imaging, and light-emitting devices (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Molecular Docking and Pharmacological Activities

Benzamide derivatives are also explored for their pharmacological activities, with molecular docking studies aiding in the identification of potential therapeutic targets. Such research is essential for the discovery of new drugs and the understanding of their mechanisms of action. Studies involving the molecular docking and screening of benzamide analogs against various biological targets provide insights into the therapeutic potential of these compounds (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4/c18-17(19,20)27-11-5-3-10(4-6-11)14(24)22-8-9-23-15(25)12-2-1-7-21-13(12)16(23)26/h1-7H,8-9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAMRJJUFGKEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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